3-Allyl-2-chloro-4-iodopyridine
Description
Overview of Halogenated and Allylated Pyridine (B92270) Frameworks in Chemical Science
Halogenated pyridines are indispensable tools in organic synthesis. The presence of halogen atoms (F, Cl, Br, I) on the pyridine ring introduces a site for selective functionalization, primarily through cross-coupling reactions. bldpharm.comchembk.com The carbon-halogen bond's reactivity is dependent on the nature of the halogen and its position on the ring, allowing for a high degree of control in synthetic design. bldpharm.com For instance, the iodo-substituent is typically more reactive in palladium-catalyzed cross-coupling reactions than a chloro-substituent, enabling sequential and site-selective modifications. bldpharm.com
Allylated pyridines, on the other hand, introduce a different type of reactivity. The allyl group, a three-carbon unit with a double bond, can participate in a variety of transformations, including olefin metathesis, oxidation, and addition reactions. This functional group provides a handle for extending the carbon skeleton or introducing new functionalities. The combination of both halogen and allyl groups on a single pyridine scaffold, as seen in 3-Allyl-2-chloro-4-iodopyridine, creates a multifunctional platform for the construction of intricate molecular frameworks.
The Pyridine Moiety as a Core Scaffold in Organic Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. bldpharm.comchemicalbook.com Its presence is found in numerous FDA-approved drugs and agrochemicals. sigmaaldrich.combldpharm.com The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a point for coordination to metal centers, making pyridine derivatives valuable as ligands in catalysis. bldpharm.com The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity, making it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. bldpharm.com The ability to introduce a wide array of substituents onto the pyridine core allows for the fine-tuning of its steric and electronic properties, which is crucial for optimizing its function in various applications. fluorochem.co.uk
Rationale for Investigating the Multifunctional this compound
The specific arrangement of substituents in this compound makes it a highly attractive, albeit under-researched, building block. The key to its utility lies in the differential reactivity of its functional groups:
The 4-Iodo Group: This is the most reactive site for traditional cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkynyl, and amino moieties at this position.
The 2-Chloro Group: Being less reactive than the iodo group, the chloro substituent can be targeted in a subsequent cross-coupling step under more forcing conditions, or it can be subjected to nucleophilic aromatic substitution. This orthogonality provides a strategic advantage in multi-step syntheses.
The 3-Allyl Group: This group offers a distinct set of synthetic possibilities. It can be isomerized to a propenyl group, which can then participate in further reactions. Alternatively, the double bond can be a site for dihydroxylation, epoxidation, or cleavage to an aldehyde, providing a route to further functionalization.
This trifecta of reactive sites on a stable pyridine core provides a powerful platform for the efficient and regioselective construction of highly substituted pyridine derivatives. While specific research on this compound is not extensively documented in peer-reviewed literature, its potential can be inferred from the well-established chemistry of its constituent functional groups and related pyridine systems.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-iodo-3-prop-2-enylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClIN/c1-2-3-6-7(10)4-5-11-8(6)9/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNJCPXJPFDTDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CN=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673929 | |
| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-13-9 | |
| Record name | Pyridine, 2-chloro-4-iodo-3-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-iodo-3-(prop-2-en-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Allyl 2 Chloro 4 Iodopyridine
Reactivity of the Halogen Substituents (Chlorine and Iodine)
The presence of both chlorine and iodine on the pyridine (B92270) ring offers opportunities for selective functionalization. The inherent differences in bond strength, polarizability, and leaving group ability between the C(sp²)-Cl and C(sp²)-I bonds, combined with their specific locations on the electron-deficient ring, govern their reactivity.
The reactivity of carbon-halogen bonds in aromatic systems is a well-studied area, with distinct properties influencing their participation in various reactions. The C(sp²)-I bond is significantly weaker and more polarizable than the C(sp²)-Cl bond. This difference is fundamental to achieving selective transformations.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Key Characteristics |
| C(sp²)-Cl | ~96 | ~1.72 | Stronger bond, less polarizable. |
| C(sp²)-I | ~65 | ~2.10 | Weaker bond, highly polarizable, better leaving group in many contexts. |
This table presents generalized data for aryl halides to illustrate the fundamental differences between the C-Cl and C-I bonds.
In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the C-I bond is substantially more reactive than the C-Cl bond. This reactivity difference is primarily due to the lower bond energy of the C-I bond, which facilitates its oxidative addition to the metal catalyst, a crucial step in the catalytic cycle. This allows for selective coupling at the C4-iodo position while leaving the C2-chloro position intact for subsequent transformations.
Halogen atoms are deactivating, electron-withdrawing groups that direct incoming electrophiles primarily to the ortho and para positions in classical electrophilic aromatic substitution (EAS). However, the pyridine ring itself is highly electron-deficient and generally resistant to EAS, which requires harsh conditions. nih.govchemrxiv.org
The more significant role of the halogens in this compound is in the context of metalation and nucleophilic substitution. Halogens can act as directing groups in metalation-trapping sequences. nih.govchemrxiv.org More importantly, they activate the ring for nucleophilic attack. The electron-withdrawing nature of both the ring nitrogen and the halogens makes the carbons to which they are attached (C2 and C4) highly electrophilic.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halopyridines. The reaction is particularly favored at the 2- and 4-positions because the anionic charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom through resonance. youtube.comstackexchange.com Attack at the 3-position does not allow for this stabilization, making 3-halopyridines much less reactive in SNAr. youtube.comstackexchange.com
In 3-Allyl-2-chloro-4-iodopyridine, both the chlorine at C2 and the iodine at C4 are positioned for SNAr. The relative reactivity depends on the leaving group's ability to depart from the anionic intermediate. In many SNAr reactions where the initial nucleophilic attack is the rate-determining step, the order of leaving group ability is F > Cl ≈ Br > I. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the intermediate. nih.gov Based on this general principle, one might expect preferential substitution of the chlorine atom.
However, in some SNAr reactions, particularly with pyridinium (B92312) ions, the mechanism can shift, and deprotonation of the addition intermediate can become rate-limiting. In such cases, the leaving group order can change, with the different halogens (Cl, Br, I) showing similar reactivity. nih.gov Therefore, the precise outcome of an SNAr reaction on this compound can be highly dependent on the nucleophile and the specific reaction conditions.
| Position | Halogen | SNAr Reactivity | Rationale |
| C2 | Chlorine | Activated | Position is ortho to ring nitrogen, allowing for stabilization of the anionic intermediate. stackexchange.com |
| C4 | Iodine | Activated | Position is para to ring nitrogen, allowing for stabilization of the anionic intermediate. stackexchange.comvaia.com |
Transformations Involving the Allyl Group
The allyl group at the C3 position provides a distinct center of reactivity, allowing for a range of transformations that complement the chemistry of the halogenated pyridine core.
The double bond of the allyl group is susceptible to a wide array of alkene functionalization reactions. These transformations can introduce new functional groups or lead to the formation of new ring systems.
Addition Reactions: Standard electrophilic additions (e.g., hydrohalogenation, hydration) and radical additions can occur across the double bond. Catalytic hydrogenation can selectively reduce the alkene to a propyl group without affecting the aromatic ring under controlled conditions. Dihydroxylation (e.g., with OsO₄) or epoxidation (e.g., with m-CPBA) can introduce oxygen-containing functionalities.
Cyclization Reactions: The allyl group can participate in various cyclization strategies. For instance, in the presence of a suitable catalyst, it can undergo intramolecular C-H functionalization with the pyridine ring or participate in annulation reactions. rsc.org Iodine-catalyzed reactions of allyl aryl ethers are known to result in Claisen rearrangement followed by iodocyclization to form dihydrobenzofurans, a pathway that could be conceptually analogous for this substrate. nih.govresearchgate.net Selenium-π-acid catalysis is another powerful method for achieving regiocontrolled transpositional functionalization of alkenes. nih.govrsc.org
Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org The acs.orgacs.org-sigmatropic rearrangement is particularly famous, with the Claisen rearrangement being a canonical example. libretexts.org
The Claisen rearrangement typically involves the thermal rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an o-allylphenol, respectively. organic-chemistry.org This reaction proceeds through a concerted, chair-like transition state. organic-chemistry.org
A more specialized and highly relevant transformation is the iodonio-Claisen rearrangement . A study by Ochiai and coworkers, and later others, detailed a reductive iodonio-Claisen rearrangement (RICR). lookchem.com This process involves the reaction of an aromatic λ³-iodane (a hypervalent iodine compound) with an organosilane like allyltrimethylsilane. In this reaction, the versatile aromatic iodide functionality is transferred from the hypervalent iodine reagent to the product, forming an ortho-allyliodoarene. lookchem.com While this reaction describes a method for synthesizing o-allyliodoarenes, it highlights a potential reactive pathway for this compound. If the iodine atom at the C4 position were converted into a hypervalent iodine(III) species (e.g., an aryl(cyano)iodonium salt), it could potentially undergo an intramolecular rearrangement involving the adjacent allyl group, although such a specific transformation for this substrate is not widely documented.
Participation in Intramolecular Cyclizations (e.g., Heck cyclizations)
The juxtaposition of an allyl group and a halogen atom on the pyridine ring in this compound makes it a prime candidate for intramolecular cyclization reactions, most notably the intramolecular Heck reaction. This palladium-catalyzed process involves the formation of a carbon-carbon bond between the allyl group and the pyridine core, leading to the synthesis of fused bicyclic systems such as furopyridines.
The intramolecular Heck reaction of a substrate like this compound is expected to proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond. Following the formation of the arylpalladium(II) iodide intermediate, the tethered allyl group can undergo migratory insertion onto the palladium center. Subsequent β-hydride elimination would then yield the cyclized product. The regioselectivity of the cyclization (exo- or endo-cyclization) can be influenced by the reaction conditions, including the choice of catalyst, ligand, and solvent. For instance, the synthesis of 3-alkylfuropyridines has been achieved through the palladium-catalyzed cyclization of iodopyridinyl allyl ethers, demonstrating the feasibility of this type of transformation. doi.org
The general mechanism for the intramolecular Heck cyclization is depicted below:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.
Intramolecular Insertion: The allyl group's double bond coordinates to the palladium center and then inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond within the newly formed ring and producing a hydridopalladium complex.
Reductive Elimination: The hydridopalladium complex eliminates HI, and the Pd(0) catalyst is regenerated.
The specific outcome of the cyclization of this compound would likely result in the formation of a furopyridine derivative, a structural motif found in various biologically active molecules. nih.gov
Transition Metal-Catalyzed Reactivity of this compound
The chloro and iodo substituents on the pyridine ring serve as excellent handles for a variety of transition metal-catalyzed cross-coupling reactions. The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. Generally, the C-I bond is much more susceptible to oxidative addition by palladium catalysts than the C-Cl bond, enabling chemoselective reactions at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C, C-N, and C-O bonds. For this compound, these reactions are anticipated to proceed selectively at the 4-position due to the higher reactivity of the iodo substituent.
The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis. In the case of this compound, the reaction with a boronic acid or ester would be expected to occur preferentially at the C-4 position. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf > Cl. elsevierpure.com This inherent chemoselectivity allows for the selective synthesis of 4-aryl or 4-vinyl pyridines, leaving the chloro substituent at the C-2 position available for subsequent transformations.
The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. sci-hub.se The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle, especially for less reactive chlorides. researchgate.net
Table 1: Predicted Conditions and Outcomes for Selective Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | 3-Allyl-2-chloro-4-phenylpyridine | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 3-Allyl-2-chloro-4-(4-methoxyphenyl)pyridine | >85 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | t-Amyl alcohol | 110 | 3-Allyl-2-chloro-4-(pyridin-3-yl)pyridine | >80 |
This is a hypothetical data table based on known reactivity patterns.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govnih.gov Similar to the Suzuki-Miyaura coupling, this reaction is expected to proceed with high selectivity at the C-4 position of this compound. This allows for the introduction of a wide range of primary and secondary amines, including anilines and alkylamines, at this position.
The catalytic cycle involves the oxidative addition of palladium(0) to the C-I bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyridine and regenerate the palladium(0) catalyst. researchgate.net The use of specialized phosphine ligands is often necessary to achieve high yields and functional group tolerance. beilstein-journals.org
Table 2: Predicted Conditions and Outcomes for Selective Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Predicted Product | Predicted Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 4-(3-Allyl-2-chloropyridin-4-yl)morpholine | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | N-(3-Allyl-2-chloropyridin-4-yl)aniline | >85 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | K₂CO₃ | THF | 80 | N-Benzyl-3-allyl-2-chloropyridin-4-amine | >80 |
This is a hypothetical data table based on known reactivity patterns.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction, typically co-catalyzed by palladium and copper, would selectively occur at the C-4 position of this compound. doi.orgresearchgate.net The resulting 4-alkynylpyridine derivatives are valuable intermediates in organic synthesis.
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide species. Reductive elimination then gives the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne. nih.gov
Table 3: Predicted Conditions and Outcomes for Selective Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Predicted Product | Predicted Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 3-Allyl-2-chloro-4-(phenylethynyl)pyridine | >90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 70 | 3-Allyl-2-chloro-4-((trimethylsilyl)ethynyl)pyridine | >85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Acetonitrile (B52724) | 80 | 3-(3-Allyl-2-chloropyridin-4-yl)prop-2-yn-1-ol | >80 |
This is a hypothetical data table based on known reactivity patterns.
The Heck coupling reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. While this compound already contains an allyl group, an intermolecular Heck reaction could be envisioned between the C-4 iodo-substituent and another alkene. This would lead to the formation of a 4-alkenylpyridine derivative. The reaction mechanism follows the familiar pattern of oxidative addition of palladium(0) to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
The presence of the internal allyl group at the 3-position could potentially lead to competing intramolecular reactions, and thus careful control of reaction conditions would be necessary to favor the intermolecular pathway.
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. chem-station.com Similar to palladium, nickel catalysis can be used to selectively functionalize the C-I bond of this compound.
Oxidative Addition Mechanisms of Aryl Halides
The oxidative addition of aryl halides to nickel complexes is a crucial step in nickel-catalyzed cross-coupling reactions. Several mechanistic pathways have been proposed for this process, including concerted oxidative addition, SNAr-type mechanisms, and radical pathways involving halide abstraction. rsc.orgnih.gov
Concerted Oxidative Addition: In this mechanism, the C-X bond cleavage and the formation of Ni-C and Ni-X bonds occur in a single step. rsc.org
SNAr-Type Oxidative Addition: This pathway involves the nucleophilic attack of a low-valent nickel species on the aryl halide, potentially forming a Meisenheimer-like intermediate before the halide is displaced. rsc.org
Radical Pathways: An alternative mechanism involves a single-electron transfer (SET) from the nickel(0) complex to the aryl halide, generating a nickel(I) species and an aryl radical anion, which then collapses to the oxidative addition product. nih.gov Studies have also shown that oxidative addition can occur at a Ni(I) center to form a Ni(III) aryl complex. ucla.eduacs.org
The operative mechanism can depend on the nature of the nickel catalyst, the ligands, and the specific aryl halide substrate. rsc.orgnih.gov
Kumada-Tamao-Corriu Reactions
The Kumada-Tamao-Corriu reaction is a nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an organic halide. chem-station.comwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds. arkat-usa.org Given the high reactivity of Grignard reagents, this reaction can be effective for coupling with the relatively inert C-Cl bond, potentially after the C-I bond has been selectively functionalized.
The catalytic cycle for the Kumada coupling is analogous to other cross-coupling reactions and involves: chem-station.com
Oxidative Addition of the aryl halide to the Ni(0) catalyst.
Transmetalation of the organic group from the Grignard reagent to the nickel center.
Reductive Elimination to form the coupled product and regenerate the Ni(0) catalyst.
The Kumada coupling can be applied to a wide range of aryl and heteroaryl halides, making it a viable method for the derivatization of the this compound core. acs.orgnih.gov
Copper-Catalyzed Transformations
Copper-catalyzed reactions have emerged as powerful methods for various transformations, including C-H functionalization and the introduction of fluorinated groups.
For this compound, the iodo-substituent is a prime site for copper-catalyzed trifluoromethylation. The direct introduction of a trifluoromethyl group is of significant interest in medicinal chemistry due to the unique properties this group imparts to molecules. nih.gov Studies have shown that copper(I) salts can effectively catalyze the trifluoromethylation of aryl and heteroaryl iodides using various trifluoromethyl sources. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgnih.gov The reaction typically proceeds smoothly, converting the C-I bond to a C-CF3 bond in good yields. nih.gov
Furthermore, copper catalysts can mediate the C-H functionalization of pyridine rings. nih.govbeilstein-journals.orgnih.govorganic-chemistry.org While the presence of the halogen substituents on this compound would likely direct reactivity towards cross-coupling, under specific conditions, direct C-H activation at other positions on the pyridine ring could be envisioned.
| Transformation | Catalyst System | Substrate Position | Product |
| Trifluoromethylation | Cu(I) salt / CF3 source | 4-iodo | 3-Allyl-2-chloro-4-(trifluoromethyl)pyridine |
| C-H Functionalization | Copper catalyst | Pyridine ring C-H | Varied depending on reaction |
Radical Reaction Pathways of this compound
In addition to the organometallic pathways described above, this compound can also undergo reactions via radical intermediates.
Generation and Fate of Pyridyl Radicals
Pyridyl radicals can be generated through various methods, including hydrogen atom abstraction from pyridine or single-electron transfer (SET) reduction of pyridinium ions. lu.seacs.org In the context of this compound, the C-I bond is susceptible to homolytic cleavage under thermal or photochemical conditions to generate a pyridyl radical at the C4 position. The generation of alkyl radicals from alkyl halides is a well-established process. nih.gov
Once formed, the pyridyl radical can undergo several reactions:
Coupling: It can couple with other radical species present in the reaction mixture. For instance, photochemical methods have been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, where a pyridinyl radical couples with an allylic radical. acs.org
Addition to Alkenes: The pyridyl radical can add to an alkene, such as the pendant allyl group in an intramolecular fashion, leading to cyclized products.
Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor to form the corresponding de-iodinated pyridine derivative.
Halogen Atom Transfer Processes
The study of halogen atom transfer (XAT) processes in substituted pyridines is a pivotal area of research in organic chemistry, offering insights into reaction mechanisms and enabling the development of novel synthetic methodologies. In the context of this compound, the presence of two different halogen atoms at distinct positions on the pyridine ring, along with an allyl substituent, presents a compelling case for investigating the selectivity and mechanisms of radical-mediated halogen abstraction. While direct experimental studies on the halogen atom transfer processes of this compound are not extensively documented in the literature, a comprehensive understanding can be constructed by examining the fundamental principles of radical chemistry and drawing parallels from studies on related halopyridines and other organohalides.
The propensity of a carbon-halogen bond to undergo homolytic cleavage and participate in a halogen atom transfer reaction is intrinsically linked to its bond dissociation energy (BDE). A lower BDE signifies a weaker bond, which is more susceptible to cleavage by a radical species. In the case of this compound, the two key bonds to consider are the C(4)-I and C(2)-Cl bonds.
General trends in bond dissociation energies for carbon-halogen bonds in aromatic systems provide a clear indication of the relative reactivity of the iodo and chloro substituents. The carbon-iodine bond is substantially weaker than the carbon-chlorine bond, a fact that dictates the initial site of radical attack in a halogen atom transfer process.
| Bond Type | General Bond Dissociation Energy (kcal/mol) |
|---|---|
| Aryl C-I | ~65 |
| Aryl C-Cl | ~95 |
Based on these representative values, it is evident that the C(4)-I bond in this compound is the more labile of the two carbon-halogen bonds. Consequently, in a radical-mediated reaction initiated by a species capable of halogen atom abstraction, the transfer of the iodine atom is expected to be the overwhelmingly favored pathway. This selective activation is a cornerstone of many synthetic strategies that utilize polyhalogenated aromatic compounds.
The mechanism of halogen atom transfer typically involves the interaction of a radical initiator with the halopyridine. This can be achieved through various methods, including photochemical activation or the use of radical-generating reagents. Upon generation of a radical species (R•), it can abstract the iodine atom from the pyridine ring to form a new pyridyl radical and an alkyl or aryl iodide.
Initiation: Radical Initiator → R•
Propagation: R• + this compound → R-I + 3-Allyl-2-chloro-4-pyridyl radical
The resulting 3-Allyl-2-chloro-4-pyridyl radical is a key intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction from a solvent or another reagent, or addition to an unsaturated system.
Computational studies on simpler halopyridines have provided further insights into the factors governing their reactivity in radical processes. Density functional theory (DFT) calculations on various chloropyridines have shown that the position of the chlorine atom influences the C-Cl bond dissociation energy. For instance, C-Cl bonds at the 2-position of the pyridine ring generally exhibit slightly lower BDEs compared to those at the 3- or 4-positions, a phenomenon attributed to the electronic influence of the nitrogen atom. However, this subtle difference is overshadowed by the much larger energy gap between the C-I and C-Cl bonds.
The presence of the allyl group at the 3-position can also exert an influence on the reactivity of the molecule. While it is not expected to alter the fundamental preference for iodine over chlorine atom transfer, it can affect the electronic properties of the pyridine ring and the stability of the resulting pyridyl radical. Furthermore, the allyl group itself can be a site of radical reactivity, although the lability of the C-I bond makes halogen atom transfer the more probable initial event under most radical conditions.
Applications of 3 Allyl 2 Chloro 4 Iodopyridine in Complex Organic Synthesis
As a Versatile Synthetic Building Block and Intermediate
3-Allyl-2-chloro-4-iodopyridine is a quintessential example of a versatile synthetic building block, a foundational molecule used to construct more complex compounds. chemicalbook.com Its utility stems from the differential reactivity of its substituents. The iodine atom at the C-4 position is the most labile site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. smolecule.com The chlorine atom at the C-2 position can undergo nucleophilic aromatic substitution, while the allyl group at C-3 offers a site for transformations like oxidation, isomerization, or metathesis.
This multi-functional nature enables chemists to perform a series of controlled reactions, building molecular complexity in a step-wise fashion. The pyridine (B92270) core itself is a common scaffold in medicinal chemistry, and this pre-functionalized derivative provides an efficient entry point into diverse chemical libraries. chemicalbook.commdpi.com Its role as a key intermediate is critical in multi-step syntheses where specific functionalities are required for subsequent transformations. chemicalbook.compipzine-chem.com
Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The unique trifunctional nature of this compound makes it an important intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical agents. chemicalbook.comsmolecule.com The pyridine scaffold is a privileged structure in drug discovery, and this compound serves as a highly adaptable precursor for creating complex heterocyclic systems. chemicalbook.com
The development of novel therapeutics, particularly in oncology and neurology, often relies on the synthesis of complex heterocyclic molecules that can precisely interact with biological targets. Halogenated pyridines, analogous in reactivity to this compound, are crucial intermediates in the synthesis of kinase inhibitors for cancer treatment and drugs targeting various neurological pathways. chemicalbook.com The ability to selectively functionalize the chloro and iodo positions allows for the systematic modification of the molecule's structure to optimize binding affinity and pharmacological properties. The synthesis of pyrimidine (B1678525) and triazole-pyrimidine hybrids has also shown promise for developing neuroprotective agents. nih.gov
The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry. Research has demonstrated that precursors like 2-chloro-3-iodo-4-pyridinamine can be effectively used to construct pyrrolo[3,2-c]pyridine derivatives, which are investigated as potential new antibacterial agents. chemicalbook.com This involves a sequence of reactions, often beginning with a Sonogashira coupling at the iodine position, followed by cyclization to form the fused pyrrole (B145914) ring.
Furthermore, these pyrrolo[3,2-c]pyridine scaffolds can be elaborated through one-pot, three-component Mannich reactions, condensing the scaffold with formaldehyde (B43269) and a secondary amine to produce a variety of Mannich bases with potential antimicrobial activities. chemicalbook.com The structural similarity and reactivity of this compound suggest its suitability as a precursor for analogous synthetic routes, expanding the diversity of accessible compounds.
Table 1: Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
| Starting Material Class | Key Reactions | Resulting Scaffold | Potential Applications |
|---|---|---|---|
| Halogenated Pyridines | Sonogashira Coupling, Cyclization | Pyrrolo[3,2-c]pyridine | Antibacterial Agents chemicalbook.com |
C-nucleosides are analogs of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a carbon-nitrogen bond. beilstein-journals.org This structural change often imparts greater stability against enzymatic degradation. The synthesis of C-nucleosides frequently employs the direct C-C coupling of a functionalized carbohydrate and a heterocyclic aglycon. urfu.ruresearchgate.net
Halogenated heterocycles are key precursors in this process. For instance, a C-4 substituted pyrazolo[3,4-b]pyridine has been used to synthesize C-nucleosides by first performing a nucleophilic displacement at the C-4 position, followed by glycosylation. nih.gov Given its reactive iodine at the C-4 position, this compound is a prime candidate to act as the heterocyclic aglycon. It can react with functionalized sugars via metal-catalyzed cross-coupling reactions to form the crucial C-C glycosidic bond, leading to novel C-nucleoside analogs for therapeutic evaluation. urfu.ruresearchgate.net
Role in Agrochemical Development (e.g., Herbicides, Pesticides)
In the field of agrochemistry, substituted pyridines are integral components of many active compounds. Halogenated pyridine intermediates, closely related to this compound, serve as foundational structures for the synthesis of modern herbicides and pesticides. chemicalbook.compipzine-chem.com The specific substitution pattern on the pyridine ring is crucial for the compound's biological activity and selectivity, allowing it to target specific pathways in weeds or pests while minimizing harm to crops and the environment. chemicalbook.com The reactivity of this compound allows for its incorporation into more complex molecules designed to have potent and specific agrochemical effects. pipzine-chem.com
Contributions to Advanced Materials Science
Beyond life sciences, the unique electronic and coordination properties of this compound make it a valuable component in materials science. chemicalbook.compipzine-chem.com The pyridine nitrogen and halogen substituents allow the molecule to act as a ligand in coordination chemistry, forming complexes with various metal centers. smolecule.com These complexes can have applications in catalysis or as components of novel materials.
Furthermore, this compound can be incorporated into polymers and other organic materials. chemicalbook.com Its inclusion can impart specific properties such as enhanced thermal stability, chemical resistance, or unique optoelectronic characteristics, making it useful in the development of functional materials for electronics and other advanced technologies. pipzine-chem.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 1142192-13-9 | C₈H₇ClIN |
| 2-Chloropyridin-4-amine | 14432-12-3 | C₅H₅ClN₂ |
| Iodine monochloride | 7790-99-0 | ClI |
| Sodium acetate (B1210297) | 127-09-3 | C₂H₃NaO₂ |
| 2-Chloro-3-iodopyridin-4-amine | 909036-46-0 | C₅H₄ClIN₂ |
| Formaldehyde | 50-00-0 | CH₂O |
| 4-chloro-1H-pyrazolo[3,4-b]pyridine | Not Available | C₆H₄ClN₃ |
| 2-chloro-4-iodine-3-methylpyridine | 202835-02-1 | C₆H₅ClIN |
| 3-Fluoro-4-iodopyridine | 22282-75-3 | C₅H₃FIN |
| 2-Chloro-4-iodopyridine (B15674) | 153034-86-7 | C₅H₃ClIN |
| 2-chloro-3-iodopyridine | 175496-12-9 | C₅H₃ClIN |
Synthesis of Novel Organic Materials
The unique electronic and structural characteristics of the pyridine ring, combined with the reactive handles of the allyl, chloro, and iodo substituents, make this compound a promising, though not yet extensively documented, precursor for novel organic materials. The pyridine moiety itself is a well-known component in materials with interesting photophysical and electronic properties, often utilized in the design of organic light-emitting diodes (OLEDs), sensors, and functional dyes.
The chloro and iodo groups on the pyridine ring serve as excellent sites for modification via cross-coupling reactions. This allows for the strategic introduction of various aromatic and heteroaromatic units, which can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, and thus the emission color and efficiency in potential electroluminescent materials. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the intramolecular charge transfer characteristics of the resulting molecule.
The allyl group provides an additional point for functionalization or polymerization. This could be exploited to attach the pyridine-based chromophore to other molecular scaffolds or to incorporate it into a larger macromolecular structure, potentially leading to materials with unique solid-state properties or processability.
While direct research on this compound in this area is not widely reported, the synthesis of functionalized pyridines for organic electronics is a burgeoning field of study. acs.org For related dihalogenated pyridines, such as 3-fluoro-4-iodopyridine, their role as key intermediates in the synthesis of complex heterocyclic systems with applications in materials science has been demonstrated. ossila.com
Table 1: Potential Applications of this compound Derivatives in Organic Materials
| Potential Application | Key Functional Group Utilized | Possible Synthetic Strategy | Potential Property Modulation |
| Organic Light-Emitting Diodes (OLEDs) | Iodo, Chloro | Suzuki, Stille, or Sonogashira coupling | Tuning of emission wavelength and quantum efficiency |
| Chemical Sensors | Pyridine Nitrogen, Allyl | Complexation with metal ions, Polymerization | Selective detection of analytes |
| Functional Dyes | Entire Molecule | Derivatization via cross-coupling | Alteration of absorption and emission spectra |
Integration into Polymers
The incorporation of functional units into polymers is a fundamental strategy for developing advanced materials with tailored properties. This compound possesses a reactive allyl group, which is a versatile handle for polymerization. nih.gov This opens up the possibility of integrating this functionalized pyridine into various polymer backbones.
One potential route is through the polymerization of the allyl group itself, for instance, via free-radical or controlled radical polymerization techniques. This would lead to a polymer with pendant 2-chloro-4-iodopyridyl groups. These pendant groups could then be further modified post-polymerization, offering a platform for creating a library of functional polymers from a single parent macromolecule. The halogenated pyridine units could impart properties such as flame retardancy, altered refractive index, or specific sites for further chemical reactions.
Alternatively, the allyl group can participate in other polymerization methods like thiol-ene "click" chemistry. This highly efficient and orthogonal reaction allows for the grafting of the pyridine unit onto existing polymers that have been functionalized with thiol groups. This approach offers a high degree of control over the density and distribution of the functional pyridine monomer within the final polymer structure.
Although specific examples of the polymerization of this compound are not readily found in the literature, the synthesis of polymers containing substituted pyridine derivatives is an active area of research for applications such as ion-sensing. researchgate.net The principles of allyl group polymerization are well-established and suggest the feasibility of incorporating this specific monomer into polymeric systems. nih.gov
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Method | Role of this compound | Resulting Polymer Structure | Potential Applications of Polymer |
| Radical Polymerization | Monomer | Poly(allyl-2-chloro-4-iodopyridine) | Functional coatings, specialty plastics |
| Thiol-ene Reaction | "Ene" component | Polymer with pendant pyridyl groups | Biomaterials, functional surfaces |
| Ring-Opening Metathesis Polymerization (ROMP) | Co-monomer | Copolymers with tunable properties | Advanced materials with specific functionalities |
Development of Novel Chemical Reactions and Mechanisms
The presence of two different halogen atoms (chloro and iodo) at distinct positions on the pyridine ring makes this compound an interesting substrate for studying the selectivity and mechanisms of chemical reactions, particularly palladium-catalyzed cross-coupling reactions. jocpr.com The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) center than the carbon-chlorine bond. This difference in reactivity allows for selective, sequential functionalization of the pyridine ring.
For instance, a Suzuki or Sonogashira coupling could be performed selectively at the C-4 position (iodo) under milder conditions, leaving the C-2 position (chloro) intact for a subsequent, different cross-coupling reaction under more forcing conditions. This stepwise approach provides a powerful tool for the synthesis of highly substituted and complex pyridine derivatives that would be difficult to access through other means. The development of such selective cross-coupling strategies is a significant area of research in organic synthesis. acs.org
Mechanistic studies on the cross-coupling reactions of di-halogenated heterocycles are crucial for understanding and optimizing these transformations. acs.orgnih.gov The electronic nature of the pyridine ring, the steric environment around the halogen atoms, and the specific ligand and palladium source employed all play a critical role in the outcome of the reaction. While detailed mechanistic studies specifically involving this compound are not available, the principles derived from studies on similar di-halogenated pyridines are directly applicable.
The allyl group can also be involved in novel reaction development. For example, it can undergo transition-metal-catalyzed isomerization to a propenyl group, which can then participate in different types of cyclization or cross-coupling reactions. The interplay between the reactivity of the allyl group and the halogenated pyridine core could lead to the discovery of new tandem or cascade reactions for the efficient construction of complex molecular architectures. Research on the synthesis of substituted pyridines from allyl amines highlights the synthetic utility of the allyl group in forming the pyridine ring itself. rsc.org
Advanced Spectroscopic Characterization of 3 Allyl 2 Chloro 4 Iodopyridine and Its Synthetic Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Allyl-2-chloro-4-iodopyridine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals.
Proton NMR (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the allyl substituent. The chemical shifts (δ) are influenced by the electronic environment of each proton, with electron-withdrawing groups like chlorine and iodine, and the aromatic pyridine ring causing characteristic downfield shifts.
The two aromatic protons on the pyridine ring would likely appear as doublets due to coupling with each other. The allyl group would present a more complex system: a doublet of doublets of triplets for the methine proton (CH) and multiplets for the terminal vinyl protons (CH₂), coupled to each other and to the methylene (B1212753) protons (CH₂). The methylene protons adjacent to the pyridine ring would likely appear as a doublet.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Pyridine) | 7.90 | d | 5.2 |
| H-6 (Pyridine) | 8.20 | d | 5.2 |
| H-1' (Allyl CH) | 5.95 | m | - |
| H-2'a (Allyl CH₂) | 5.15 | dd | 17.0, 1.5 |
| H-2'b (Allyl CH₂) | 5.10 | dd | 10.0, 1.5 |
| H-3' (Allyl CH₂) | 3.60 | d | 6.5 |
Note: Predicted data is based on analogous structures and standard chemical shift values. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The positions of these signals are indicative of the carbon's hybridization and its chemical environment. The carbons of the pyridine ring are expected in the aromatic region (δ 120-160 ppm), with the carbon bearing the iodine (C-4) being significantly shielded and appearing at a higher field (lower ppm) due to the heavy atom effect. The carbon attached to chlorine (C-2) would be deshielded. The allyl group carbons would appear in the aliphatic and olefinic regions of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 152.0 |
| C-3 (Pyridine) | 140.0 |
| C-4 (Pyridine) | 95.0 |
| C-5 (Pyridine) | 130.0 |
| C-6 (Pyridine) | 150.0 |
| C-1' (Allyl CH) | 135.0 |
| C-2' (Allyl CH₂) | 117.0 |
| C-3' (Allyl CH₂) | 38.0 |
Note: Predicted data is based on analogous structures and standard chemical shift values. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent relationship. It would also map out the entire spin system of the allyl group, showing correlations between the methylene protons and the vinyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the proton signal at δ ~8.20 ppm would show a correlation to the carbon signal at δ ~150.0 ppm, assigning them to H-6 and C-6 respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure by identifying longer-range connectivities. For example, the methylene protons of the allyl group (H-3') would show a correlation to C-3 of the pyridine ring, confirming the attachment of the allyl group at this position. Correlations between the pyridine protons (H-5 and H-6) and the various pyridine carbons would further solidify the assignment of the aromatic system.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of the elemental formula (C₈H₇ClIN). The presence of chlorine and iodine would be evident from the characteristic isotopic pattern of the molecular ion peak in the mass spectrum.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₈H₇³⁵Cl¹²⁷IN) | 278.9312 |
| [M+2]⁺ (C₈H₇³⁷Cl¹²⁷IN) | 280.9282 |
Note: The presence of the ³⁷Cl isotope would result in an M+2 peak with an intensity of approximately one-third of the M peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is a valuable tool for assessing the purity of a sample and confirming the identity of the compound. The sample is vaporized and separated on a GC column based on its boiling point and polarity. The separated components then enter the mass spectrometer for detection. For this compound, GC-MS analysis would provide a chromatogram showing a major peak corresponding to the target compound, with the retention time being a characteristic property. The mass spectrum of this peak would match the expected fragmentation pattern, further confirming its identity. Common fragmentation pathways would likely involve the loss of the allyl group, chlorine, or iodine atoms, providing structural information.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a complex mixture. In the context of the synthesis of this compound and its subsequent reactions, LC/MS is indispensable for monitoring reaction progress, identifying byproducts, and confirming the mass of the desired product.
LC-MS/MS, a tandem approach, is particularly useful as it offers enhanced specificity and sensitivity, which is crucial for analyzing drug-like molecules and their metabolites in biological fluids or complex reaction matrices. nih.gov The initial LC separation is typically performed using a reversed-phase column, where polar compounds elute earlier than non-polar ones. For nitrogen-containing heterocycles like pyridine derivatives, mixed-mode liquid chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed to achieve optimal separation. The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acidic modifiers, is optimized to resolve the target compound from starting materials and impurities.
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like substituted pyridines, as it is a soft ionization method that typically keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺. nih.gov
Detailed Research Findings:
In a hypothetical analysis of a reaction mixture from the synthesis of this compound, LC/MS would be used to verify the formation of the product. The expected mass of the compound (C₈H₇ClIN) is 278.93 g/mol . In positive ion ESI mode, the mass spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 279.94, corresponding to the [M+H]⁺ ion. The isotopic pattern would also be characteristic, showing a smaller peak at m/z 281.94 due to the natural abundance of the ³⁷Cl isotope. The high-resolution mass spectrometry (HRMS) data would provide the exact mass, further confirming the elemental composition.
The retention time in the liquid chromatography part of the analysis provides an additional layer of identification. By comparing the retention time of the peak corresponding to the product's mass with that of a purified standard, one can be more certain of its identity.
Interactive Data Table: Hypothetical LC/MS Data for the Analysis of a Synthetic Mixture
| Compound Name | Expected Molecular Formula | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Retention Time (min) |
| 2-chloro-4-iodopyridine (B15674) | C₅H₃ClIN | 239.90 | 239.91 | 3.5 |
| This compound | C₈H₇ClIN | 279.94 | 279.95 | 5.2 |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule, and the frequency of this absorption is characteristic of the bond type and its environment.
Detailed Research Findings:
For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural features: the pyridine ring, the allyl group, and the carbon-halogen bonds.
The aromatic C-H stretching vibrations of the pyridine ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a set of sharp bands in the 1600-1400 cm⁻¹ region.
The allyl group would be identified by several distinct peaks. The C-H stretching vibrations of the vinyl group (=CH₂) would be observed at approximately 3080-3010 cm⁻¹. The C=C double bond stretch of the allyl group would appear around 1645 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also characteristic, appearing in the 1000-910 cm⁻¹ region.
The presence of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds would be evident in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-Cl stretching vibration is typically found in the 850-550 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, generally between 600 and 500 cm⁻¹.
Interactive Data Table: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch (Pyridine) |
| 3015 | Medium | Vinyl C-H Stretch (Allyl) |
| 2925 | Medium | Alkyl C-H Stretch (Allyl) |
| 1645 | Medium | C=C Stretch (Allyl) |
| 1580, 1470, 1400 | Strong, Sharp | C=C and C=N Stretches (Pyridine Ring) |
| 990, 915 | Strong | C-H Out-of-Plane Bending (Allyl) |
| 780 | Strong | C-Cl Stretch |
| 550 | Medium | C-I Stretch |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often give rise to strong Raman signals.
Detailed Research Findings:
In the Raman spectrum of this compound, the C=C stretching vibration of the allyl group and the breathing modes of the pyridine ring are expected to be particularly strong. The C-I bond, being highly polarizable, would also likely produce a strong Raman signal at a low wavenumber. In contrast, the C-Cl bond, which is more polar but less polarizable than C-I, would have a weaker Raman signal. The symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, can be prominent in the Raman spectrum, providing complementary structural information. Analysis of pyridine itself shows strong Raman signals around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring breathing modes. Similar vibrations would be expected for this compound, although their exact positions would be shifted due to the substituents.
Interactive Data Table: Hypothetical Raman Spectroscopy Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 3080 | Medium | Aromatic C-H Stretch (Pyridine) |
| 3015 | Medium | Vinyl C-H Stretch (Allyl) |
| 1645 | Strong | C=C Stretch (Allyl) |
| 1575, 1465 | Strong | C=C and C=N Stretches (Pyridine Ring) |
| 1035, 1005 | Very Strong | Pyridine Ring Breathing Modes |
| 545 | Strong | C-I Stretch |
| 775 | Weak | C-Cl Stretch |
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, its derivatives, particularly metal complexes or salts, can often be crystallized more readily. The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and intermolecular interactions in the solid state.
Detailed Research Findings:
In a hypothetical X-ray crystallographic study of a palladium complex of this compound, one would be able to precisely measure the Pd-N bond length and the geometry around the palladium center. The analysis would also reveal the exact conformation of the allyl group and the spatial relationship between the chloro and iodo substituents on the pyridine ring. Intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking between pyridine rings, could also be identified, providing valuable information about the solid-state behavior of the molecule.
Future Research Directions and Challenges for 3 Allyl 2 Chloro 4 Iodopyridine
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 3-Allyl-2-chloro-4-iodopyridine and its derivatives hinges on the adoption of greener and more efficient chemical processes. Modern synthetic strategies offer promising alternatives to traditional methods, which often rely on harsh conditions and stoichiometric reagents.
Photocatalytic and Electrocatalytic Approaches
Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for organic synthesis, offering mild and selective reaction pathways. nih.govresearchgate.netunibo.it The application of these technologies to the synthesis and functionalization of this compound presents a significant area for future research.
Challenges and Opportunities:
Selective C-H Functionalization: A primary challenge is the selective activation of specific C-H bonds. For instance, photocatalytic methods could be explored for the direct functionalization of the allyl group's terminal carbon, or even for the notoriously difficult C-H functionalization at the C-5 position of the pyridine (B92270) ring. beilstein-journals.org
Reductive and Oxidative Couplings: Electrocatalysis could enable novel coupling reactions. For example, cathodic reduction could selectively cleave the C-I or C-Cl bond for subsequent reactions, while anodic oxidation could facilitate reactions at the allyl group. acs.org
Regiodivergent Synthesis: By tuning the electrochemical cell setup (divided vs. undivided cell), it might be possible to achieve regioselective carboxylation or other functionalizations at different positions of the pyridine ring. researchgate.net
| Potential Reaction | Catalyst/Method | Expected Outcome |
| Allyl Group C-H Functionalization | Iridium-based photocatalyst | Introduction of a new functional group at the terminal position of the allyl moiety. |
| C-5 Pyridine C-H Arylation | Organic dye photocatalyst | Formation of a C-C bond at the C-5 position, a traditionally difficult transformation. |
| Selective Dehalogenation | Electrochemical reduction | Controlled removal of either the iodo or chloro group based on reduction potential. |
Table 1: Hypothetical Photocatalytic and Electrocatalytic Transformations of this compound
Bio-Catalyzed Transformations
Biocatalysis offers an environmentally benign and highly selective alternative for chemical synthesis. The use of enzymes for the transformation of polysubstituted pyridines is a growing field with significant potential. nih.govnih.gov
Challenges and Opportunities:
Enzymatic Dearomatization: Enzymes like ene-reductases or dioxygenases could be employed for the stereoselective dearomatization of the pyridine ring, leading to chiral piperidine (B6355638) derivatives. nih.govnih.gov
Selective Halogenation/Dehalogenation: Halogenases could potentially be engineered to selectively install or remove halogen atoms, offering a green alternative to traditional halogenation chemistry.
Allyl Group Modification: Enzymes such as lipases or hydrolases could be used for transformations of derivatives where the allyl group has been converted to an alcohol or ester.
| Transformation | Enzyme Class | Potential Product |
| Asymmetric Dihydroxylation of Allyl Group | Dioxygenase | Chiral diol derivative |
| Regioselective Halogenation at C-5 | Engineered Halogenase | 3-Allyl-2-chloro-5-fluoro-4-iodopyridine |
| Enantioselective Reduction of Pyridine Ring | Imine Reductase/Ene-Reductase | Chiral piperidine scaffold |
Table 2: Prospective Bio-Catalyzed Reactions Involving this compound Derivatives
Flow Chemistry Applications
Flow chemistry provides enhanced control over reaction parameters, improved safety, and scalability, making it an attractive platform for multi-step syntheses. nih.govresearchgate.netflinders.edu.auresearchgate.netrsc.org
Challenges and Opportunities:
Telescoped Reactions: A significant opportunity lies in developing telescoped flow processes where this compound is synthesized and then immediately functionalized in a continuous sequence without isolation of intermediates. flinders.edu.aursc.org
Hazardous Chemistry in Flow: Reactions involving hazardous reagents or intermediates can be performed more safely in a flow reactor due to the small reaction volumes.
Process Optimization: Flow chemistry allows for rapid optimization of reaction conditions (temperature, pressure, residence time) to maximize yield and selectivity.
| Flow Process | Key Advantage | Potential Outcome |
| Multi-step synthesis and functionalization | Reduced manual handling and purification steps | Rapid generation of a library of derivatives from a common intermediate. |
| High-temperature/pressure reactions | Enhanced reaction rates and access to novel reactivity | Forcing conditions for sluggish cross-coupling reactions can be safely applied. |
| Photochemistry in flow | Improved light penetration and efficiency | Higher throughput for photocatalytic reactions compared to batch setups. |
Table 3: Potential Applications of Flow Chemistry for this compound
Exploration of Novel Reactivity Patterns
The presence of three orthogonal reactive handles on this compound opens the door to a wide array of unexplored chemical transformations.
Under-explored Transformations of the Allyl, Chloro, and Iodo Groups
While standard cross-coupling reactions are anticipated at the halogenated positions, more nuanced and less common transformations remain to be investigated.
Research Directions:
Selective Cross-Couplings: A key challenge is the development of catalytic systems that can selectively activate the C-I bond over the C-Cl bond, or vice versa. This would allow for sequential functionalization. For instance, a Suzuki coupling could be performed at the more reactive C-I position, followed by a Sonogashira coupling at the C-Cl position. nih.govnih.govnih.govwikipedia.orgscirp.orgwikipedia.org
Heck Reactions: The reactivity of the allyl group in intramolecular Heck-type reactions, potentially leading to the formation of fused ring systems, is an area ripe for exploration. wikipedia.orgyoutube.comlibretexts.orgnih.gov
Metathesis Reactions: The allyl group can participate in various metathesis reactions (e.g., ring-closing, cross-metathesis) to construct more complex molecular architectures.
| Reaction Type | Functional Group | Potential Product |
| Sequential Sonogashira/Suzuki Coupling | Iodo and Chloro | Diarylated pyridine with distinct aryl groups at C-4 and C-2. |
| Intramolecular Heck Reaction | Allyl and a tethered halide | Fused bicyclic pyridine derivative. |
| Ring-Closing Metathesis | Di-allyl substituted derivative | Novel spirocyclic or fused pyridine system. |
Table 4: Under-explored Reactivity of the Functional Groups in this compound
Cascade and Domino Reactions Incorporating this compound
Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for building molecular complexity. nih.govelsevierpure.come-bookshelf.de
Future Research Focus:
Palladium-Catalyzed Cascades: Designing cascade sequences initiated by a single palladium catalyst that orchestrate reactions at multiple sites of the molecule. For example, an initial oxidative addition at the C-I bond could be followed by an intramolecular cyclization involving the allyl group. nih.gov
Domino Reactions Involving All Three Functional Groups: The ultimate challenge would be to devise a domino reaction that sequentially or concurrently engages the allyl, chloro, and iodo functionalities to rapidly assemble complex polycyclic structures.
Multi-component Reactions: Utilizing this compound as a key component in multi-component reactions to generate highly substituted pyridine derivatives in a single step.
| Cascade/Domino Process | Key Transformation | Potential Molecular Scaffold |
| Heck-Carbopalladation-Cyclization | Intramolecular cyclization followed by C-C bond formation | Complex polycyclic heteroaromatic compounds. |
| Allylation-Sonogashira-Stille Cascade | Sequential C-C bond formations | Highly functionalized and conjugated pyridine systems. |
| [3+2] Cycloaddition/Cross-Coupling | Formation of a five-membered ring fused to the pyridine | Novel heterocyclic ring systems with potential biological activity. |
Table 5: Potential Cascade and Domino Reactions Utilizing this compound
Expanding the Scope of Synthetic Applications
The unique arrangement of functional groups on the this compound scaffold could provide access to novel chemical space.
Accessing Previously Challenging Molecular Architectures
The distinct reactivity of the chloro and iodo substituents, coupled with the presence of the allyl group, could be exploited for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity would allow for a stepwise introduction of different substituents at the 4- and 2-positions of the pyridine ring. For instance, a Sonogashira or Suzuki coupling could be performed selectively at the C4-iodo position, leaving the C2-chloro position and the C3-allyl group intact for subsequent transformations. The allyl group itself can undergo a wide range of reactions, including oxidation, reduction, and addition reactions, further expanding the molecular diversity accessible from this single precursor.
Targeted Synthesis of High-Value Compounds
Substituted pyridines are core structures in numerous high-value compounds, particularly in the pharmaceutical and agrochemical industries. The hypothetical this compound could serve as a key intermediate in the synthesis of complex molecules. For example, after a selective cross-coupling at the 4-position, the allyl group could be functionalized to introduce a side chain that is crucial for biological activity. The remaining chloro group could then be substituted with an amine or other nucleophile to complete the synthesis of a complex drug-like molecule. The ability to build complexity in a controlled, stepwise manner from a single, highly functionalized starting material is a key goal in modern organic synthesis.
Advanced Materials and Nanoscience Applications
The integration of functionalized pyridine derivatives into advanced materials is a growing area of research. The potential for this compound to be incorporated into polymers or organic electronic materials is an intriguing prospect. The allyl group offers a handle for polymerization, while the halogenated pyridine core could impart specific electronic or photophysical properties to the resulting material. For instance, polymers containing this moiety could be explored for applications in organic light-emitting diodes (OLEDs) or as sensors. In nanoscience, this compound could potentially serve as a ligand for the surface functionalization of nanoparticles, enabling the creation of hybrid materials with tailored properties.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Given the novelty of this compound, its reaction space is entirely unexplored. This presents a unique opportunity for the application of artificial intelligence (AI) and machine learning (ML) models. google.com AI/ML algorithms could be trained on existing databases of pyridine chemistry to predict the most likely outcomes of various reactions involving this new compound. These predictive models could help to identify the optimal conditions for selective transformations, such as the selective cross-coupling of the iodo versus the chloro substituent, or the chemoselective functionalization of the allyl group. By simulating potential reaction pathways and predicting their feasibility and yields, AI and ML could significantly accelerate the exploration of the chemistry of this compound and guide experimental efforts, saving time and resources. google.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-Allyl-2-chloro-4-iodopyridine, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via halogenation and allylation of pyridine precursors. Key steps include iodination at the 4-position using N-iodosuccinimide (NIS) under acidic conditions, followed by nucleophilic substitution for chlorine introduction. The allyl group can be added via palladium-catalyzed coupling (e.g., Heck reaction). To optimize yields:
- Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of intermediates.
- Control temperature during iodination (60–80°C) to avoid byproducts .
- Monitor reaction progress via TLC with UV visualization, as halogens quench fluorescence.
Q. How should researchers purify this compound to achieve >95% purity for biological assays?
- Methodological Answer : Due to its molecular weight (279.51 g/mol) and halogen substituents, column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate gradient (8:2 to 7:3) is effective. For challenging separations, reverse-phase HPLC (C18 column, methanol:water 70:30) can resolve polar impurities. Confirm purity via HPLC-UV (λ = 254 nm) and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃. The allyl group shows characteristic vinyl proton splitting (δ 5.2–5.8 ppm, J = 10–16 Hz). Chlorine and iodine substituents deshield adjacent protons (e.g., H-5 appears downfield at δ 8.2–8.5 ppm) .
- HRMS : Expect [M+H]⁺ at m/z 280.44 (C₈H₇ClIN⁺). Isotopic peaks for Cl (3:1) and I (dominant monoisotopic) aid identification .
Advanced Research Questions
Q. How do the electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine at C-4 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. C-Cl. However, steric hindrance from the allyl group at C-3 may slow transmetallation. Computational modeling (DFT) of charge distribution reveals that the electron-withdrawing Cl at C-2 polarizes the ring, enhancing electrophilicity at C-4. Validate via kinetic studies comparing reaction rates with Pd(PPh₃)₄ vs. XPhos ligands .
Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or neglected spin-spin coupling with quadrupolar iodine (I = 5/2). Use relativistic DFT calculations (e.g., ZORA approximation) to account for heavy-atom effects. Compare experimental data with computed shifts in Gaussian 16 using the WP04 functional. For allyl protons, include conformational analysis to address rotational isomerism .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer : Halogenated pyridines degrade via light-induced radical pathways. Store at –20°C in amber vials under argon. Add stabilizers like BHT (0.1% w/w) to inhibit oxidation. Monitor stability via periodic HPLC and track iodine loss via ICP-MS. Purity >99% (by GC-FID) reduces catalytic decomposition .
Q. How can this compound serve as a scaffold for synthesizing bioactive molecules, and what are key regioselectivity challenges?
- Methodological Answer : The allyl group enables Diels-Alder cycloadditions, while iodine supports late-stage diversification. Regioselectivity in C–H activation (e.g., C-5 vs. C-6 functionalization) depends on directing groups. Use steric maps (MOE software) to predict accessibility. Case study: Introduce sulfonamides at C-5 via Pd/norbornene catalysis, achieving >80% selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
